



Application Notes and Protocols: Mesoporphyrin Dimethyl Ester in Catalysis

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Compound of Interest		
Compound Name:	Mesoporphyrin dimethyl ester	
Cat. No.:	B190470	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of mesoporphyrin IX dimethyl ester as a crucial chelating ligand in ruthenium-based catalysts for organic synthesis. The protocols detailed below are representative of the applications of these catalysts in key chemical transformations.

Introduction

Mesoporphyrin IX dimethyl ester is a synthetic porphyrin that serves as a versatile ligand in coordination chemistry.[1] When complexed with ruthenium, it forms a catalytically active species capable of facilitating a variety of organic reactions.[2] These ruthenium-mesoporphyrin complexes are particularly effective in carbene transfer reactions, such as cyclopropanation of alkenes and N-H insertion reactions.[2] The porphyrin macrocycle provides a rigid and tunable framework that influences the catalyst's stability and reactivity.

Applications in Organic Synthesis

Ruthenium catalysts bearing porphyrin ligands, such as **mesoporphyrin dimethyl ester**, are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds. The primary applications include:

• Cyclopropanation of Alkenes: The catalytic transfer of a carbene moiety to an alkene to form a cyclopropane ring is a fundamental transformation in organic synthesis. Ruthenium-



porphyrin complexes are highly efficient catalysts for this reaction, often exhibiting high stereoselectivity.[3][4]

• N-H Insertion Reactions: The insertion of a carbene into the N-H bond of an amine provides a direct route to the synthesis of more complex amines. This reaction is valuable in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.[5][6]

Data Presentation

The following tables summarize representative quantitative data for reactions catalyzed by ruthenium-porphyrin complexes. While specific data for ruthenium complexes of **mesoporphyrin dimethyl ester** is not extensively reported, the data from closely related ruthenium-porphyrin catalysts provide a strong indication of their expected performance.

Table 1: Representative Data for Ruthenium-Porphyrin Catalyzed Cyclopropanation of Alkenes

Catalyst	Alkene Substrate	Diazo Compoun d	Yield (%)	Diastereo selectivit y (trans:cis	Enantios electivity (% ee)	Referenc e
Chiral Ru- Porphyrin	Styrene	Ethyl diazoacetat e	95	36:1	98 (for trans)	[7]
Ru(TPP) (CO)	1,3- Pentadiene	Diisopropyl diazomethy lphosphon ate	>95	-	-	[8]
Ru(porphyr in)	1,5- Hexadiene	Methyl diazoacetat e	High	-	-	[9]
Ru(porphyr in)	1,7- Octadiene	Methyl diazoacetat e	High	-	-	[9]



Note: TPP = Tetraphenylporphyrin. Data represents the performance of analogous ruthenium-porphyrin catalysts.

Table 2: Representative Data for Ruthenium-Porphyrin Catalyzed N-H Insertion Reactions

Catalyst	Amine Substrate	Diazo Compoun d	Yield (%)	TON (Turnover Number)	TOF (Turnover Frequenc y, h ⁻¹)	Referenc e
Ru-PMOF- 1(Hf)	Diethylami ne	Ethyl 2- diazoacetat e	up to 92	938	2475	
Ru-PMOF- 1(Hf)	Dibutylami ne	Ethyl 2- diazoacetat e	up to 92	938	2475	
Ru-PMOF- 1(Hf)	Dipentylam ine	Ethyl 2- diazoacetat e	up to 92	938	2475	
Cp*RuCl- based	o- Alkynylanili nes	Trimethylsil yldiazomet hane	High	-	-	[6]

Note: Ru-PMOF-1(Hf) is a porous metal-organic framework containing a ruthenium-porphyrin catalyst. Cp = Pentamethylcyclopentadienyl. Data represents the performance of analogous ruthenium-porphyrin catalysts.*

Experimental Protocols

The following are general protocols for cyclopropanation and N-H insertion reactions using a hypothetical [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst. These protocols are based on established procedures for similar ruthenium-porphyrin catalysts.[9][10]

Protocol 1: General Procedure for Cyclopropanation of Alkenes



Materials:

- [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst (1 mol%)
- Alkene (1.0 mmol)
- Diazoacetate (e.g., ethyl diazoacetate) (1.2 mmol)
- Anhydrous solvent (e.g., dichloromethane or toluene) (5 mL)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst and the anhydrous solvent.
- Add the alkene substrate to the flask.
- Heat the reaction mixture to the desired temperature (e.g., reflux).
- Slowly add the diazoacetate to the reaction mixture via a syringe pump over a period of 4-6 hours.
- After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane derivative.

Protocol 2: General Procedure for N-H Insertion

Materials:



- [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst (1 mol%)
- Amine (1.0 mmol)
- Diazo compound (e.g., ethyl 2-diazoacetate) (1.1 mmol)
- Anhydrous solvent (e.g., dichloromethane or THF) (5 mL)
- Inert atmosphere (Argon or Nitrogen)

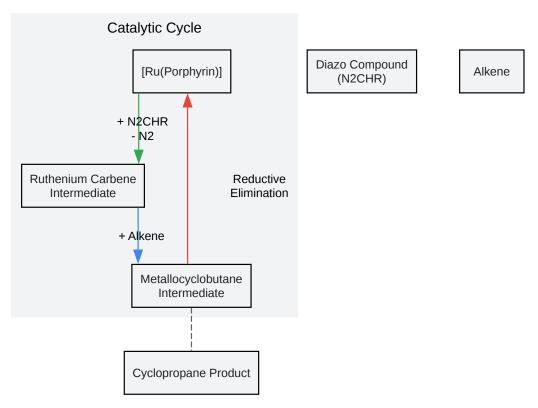
Procedure:

- In a flame-dried Schlenk tube under an inert atmosphere, dissolve the [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst and the amine in the anhydrous solvent.
- Stir the solution at room temperature.
- Slowly add a solution of the diazo compound in the same anhydrous solvent to the reaction mixture over a period of 2-3 hours using a syringe pump.
- Allow the reaction to stir at room temperature for an additional 12-24 hours, monitoring the progress by TLC or GC-MS.
- Once the reaction is complete, remove the solvent in vacuo.
- The crude product can be purified by column chromatography on silica gel to yield the corresponding amino ester.

Mandatory Visualizations Catalytic Cycle for Cyclopropanation



General Catalytic Cycle for Ruthenium-Porphyrin Catalyzed Cyclopropanation



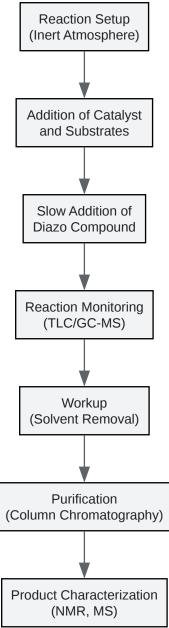
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Caption: A simplified diagram of the catalytic cycle for cyclopropanation.

Experimental Workflow for Catalysis



General Experimental Workflow for Catalysis



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Caption: A typical experimental workflow for catalyzed reactions.

Catalytic Cycle for N-H Insertion



Catalytic Cycle [Ru(Porphyrin)] + N2CHR - N2 Ruthenium Carbene Intermediate Proton Transfer + R'2NH Ylide Intermediate

General Catalytic Cycle for Ruthenium-Porphyrin Catalyzed N-H Insertion

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Caption: A plausible catalytic cycle for the N-H insertion reaction.

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Methodological & Application





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